Boc-(2-indanyl)-Gly-OH
Overview
Description
Boc-(2-indanyl)-Gly-OH is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indanyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2-indanyl)-Gly-OH typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Indanyl Moiety: The indanyl group is introduced through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The protected amino acid is then coupled with the indanyl moiety using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-(2-indanyl)-Gly-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Oxidation: The indanyl moiety can be oxidized to introduce additional functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: The primary amine derivative.
Oxidation: Indanyl ketones or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Boc-(2-indanyl)-Gly-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-(2-indanyl)-Gly-OH depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indanyl moiety can enhance binding affinity and specificity, while the Boc-protected amino group can be selectively deprotected to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid: Similar structure with a cyclohexyl instead of an indanyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of an indanyl group.
Uniqueness
Boc-(2-indanyl)-Gly-OH is unique due to the presence of the indanyl moiety, which can confer distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHRDDQOOBPTC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654353 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181227-47-4 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-2-Indanylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.